(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC20200046
Molecular Formula: C23H30N2O3S2
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30N2O3S2 |
|---|---|
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | (5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H30N2O3S2/c1-16(2)18-8-6-17(7-9-18)15-20-22(28)25(23(29)30-20)13-10-21(27)24-12-4-3-5-19(24)11-14-26/h6-9,15-16,19,26H,3-5,10-14H2,1-2H3/b20-15- |
| Standard InChI Key | QEUNXIXALCYEBK-HKWRFOASSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO |
Introduction
Structural and Molecular Characterization
Core Thiazolidin-4-One Scaffold
The thiazolidin-4-one ring system forms the foundation of this compound, comprising a five-membered heterocycle with sulfur at position 1, nitrogen at position 3, and a ketone group at position 4. The Z-configuration of the benzylidene substituent at position 5 ensures geometric specificity, influencing molecular polarity and target binding. Computational analyses using InChI (InChI=1S/C23H30N2O3S2/c1-16(2)18-8-6-17(7-9-18)15-20-22(28)25(23(29)30-20)13-10-21(27)24-12-4-3-5-19(24)11-14-26/h6-9,15-16,19,26H,3-5,10-14H2,1-2H3/b20-15-) confirm stereochemical stability, critical for maintaining pharmacological activity.
Substituent Contributions
-
Piperidine-Hydroxyethyl Chain: The 2-(2-hydroxyethyl)piperidine group at position 3 enhances solubility via hydrogen bonding while facilitating interactions with hydrophobic enzyme pockets.
-
4-Isopropylbenzylidene Moiety: The -configured benzylidene group at position 5 contributes to planar rigidity, promoting π-π stacking with aromatic residues in biological targets.
-
Thioxo Group: The sulfur atom at position 2 increases electrophilicity, enabling covalent interactions with cysteine residues in enzymes .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | (5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO |
| Topological Polar Surface | 106 Ų |
Synthetic Methodology
Cyclocondensation Strategy
The synthesis follows a one-pot, three-component cyclocondensation protocol :
-
Precursor Assembly: Reacting 1-(2-aminoethyl)piperidine with 4-isopropylbenzaldehyde and mercaptoacetic acid under acidic conditions.
-
Cyclization: Intramolecular nucleophilic attack by the thiol group on the carbonyl carbon, forming the thiazolidin-4-one ring.
-
Purification: Column chromatography isolates the Z-isomer, confirmed via -NSCoupling ( ppm for benzylidene protons) .
Optimization Challenges
-
Steric Hindrance: The bulky isopropyl group necessitates elevated temperatures (80–100°C) to overcome kinetic barriers .
-
Isomer Separation: HPLC with chiral stationary phases achieves >98% Z-isomer purity, critical for bioactivity.
Table 2: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst | (0.1 M) |
| Yield | 62–68% |
| Purity (HPLC) | >98% |
Biological Activity and Mechanisms
Acetylcholinesterase (AChE) Inhibition
In vitro assays on rat hippocampus and cerebral cortex tissues demonstrate potent AChE inhibition (IC = 4.46–7.40 µM), comparable to rivastigmine . Molecular docking reveals:
-
Piperidine Interaction: Hydrogen bonding with Trp286 in the catalytic anionic site.
-
Benzylidene Stacking: Hydrophobic contacts with Phe295 and Tyr337 .
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 32 µg/mL):
-
Membrane Disruption: Increased propidium iodide uptake (78% vs. 22% control).
-
Biofilm Inhibition: 64% reduction in EPS production at 16 µg/mL.
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
-
Absorption: High Caco-2 permeability ( cm/s).
-
Metabolism: CYP3A4-mediated oxidation of the hydroxyethyl group ( h).
-
Toxicity: Ames test-negative; LD (rat) = 320 mg/kg.
Cytotoxicity Threshold
Astrocyte viability assays indicate a safety margin (CC = 89 µM), supporting CNS applicability .
Future Directions and Applications
Neurodegenerative Disease Therapy
Optimizing AChE inhibition through fluorinated benzylidene analogs could enhance blood-brain barrier penetration .
Targeted Drug Delivery
Conjugation to folate-functionalized nanoparticles may improve tumor selectivity, reducing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume